

Deisopropylatrazine: A Technical Guide to Its Discovery, Analysis, and Biological Impact

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Compound of Interest		
Compound Name:	Deisopropylatrazine	
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An In-depth Whitepaper for Researchers, Scientists, and Drug Development Professionals

Introduction

Deisopropylatrazine (DIA) is a primary chloro-s-triazine degradation product of the widely used herbicide atrazine. Its discovery and subsequent study are intrinsically linked to the extensive use of atrazine in agriculture, which began in the 1950s. As atrazine undergoes microbial degradation in soil and water, it loses its isopropyl group, forming DIA. The persistence and mobility of DIA in the environment, often exceeding that of its parent compound, have led to its frequent detection in surface water, groundwater, and soil. This has raised concerns among researchers and regulatory bodies regarding its potential toxicological effects on non-target organisms, including humans. The U.S. Environmental Protection Agency (EPA) has identified **Deisopropylatrazine** as a substance that can cause developmental and female reproductive toxicity.[1] This technical guide provides a comprehensive overview of the historical context, analytical methodologies, quantitative data, and biological signaling pathways associated with **Deisopropylatrazine**.

Data Presentation Toxicological Data

The toxicological profile of **Deisopropylatrazine** is a critical area of research due to its widespread environmental presence. The following table summarizes key acute toxicity data.



While a specific No-Observed-Adverse-Effect Level (NOAEL) for DIA was not found, data for the related metabolite desethyldesisopropyl atrazine (DACT) is included for context, as regulatory agencies often consider atrazine and its chlorinated metabolites to have comparable toxicity.

Parameter	Species	Value	Reference
Oral LD50 (Female)	Rat	810 mg/kg	[2]
Oral LD50 (Male)	Rat	2290 mg/kg	[2]
NOAEL (for DACT)	Male Rat	4.4 mg/kg bw/day	[3]

Environmental Concentrations

Deisopropylatrazine is a common contaminant in various environmental matrices. The table below presents a range of reported concentrations in surface water, groundwater, and soil, highlighting its prevalence in agricultural regions.

Environmental Matrix	Concentration Range	Location/Study	Reference
Surface Water (Runoff)	Average: 0.7 μg/L	Conservation Tilled Watersheds	[4]
Tile-Drain Water	0.1 to 2.2 μg/L	Continuous, no-till corn plots	[5]
Groundwater	Detected in 4.6% of public supply wells	Across the United States	[6]
Groundwater	0.13 μg/L (background)	Central Nebraska	[7]
Soil (Oxisol)	~50 μg/kg after 180 days	Maize culture soil	[8]

Degradation Kinetics



The environmental fate of **Deisopropylatrazine** is largely governed by its degradation rate. The following table summarizes its half-life under different environmental conditions.

Condition	Half-life (t½)	System	Reference
Aerobic/Anaerobic	3 to 6 days	Laboratory conditions with bacterial strains	[9]
Low-Oxygen	Stable over 45 days	In situ groundwater microcosms	[10]

Experimental Protocols

Accurate quantification of **Deisopropylatrazine** in environmental samples is crucial for risk assessment. Below are detailed methodologies for its analysis in water and soil samples.

Analysis of Deisopropylatrazine in Water by Solid-Phase Extraction (SPE) and Gas Chromatography-Mass Spectrometry (GC-MS)

This method is suitable for the determination of DIA in water samples, including groundwater and surface water.

- 1. Sample Preparation and Extraction:
- Filter water samples through a 0.45 μm filter to remove suspended solids.
- Condition a C18 solid-phase extraction (SPE) cartridge by passing methanol followed by deionized water.
- Pass a known volume of the water sample (e.g., 500 mL) through the conditioned SPE cartridge at a flow rate of 5-10 mL/min.
- Wash the cartridge with deionized water to remove interfering substances.
- Dry the cartridge under a stream of nitrogen.



- Elute the retained analytes with an appropriate solvent, such as ethyl acetate.
- 2. Sample Analysis by GC-MS:
- Concentrate the eluate to a small volume (e.g., 1 mL) under a gentle stream of nitrogen.
- Inject a 1 μL aliquot into a gas chromatograph equipped with a mass selective detector.
- · GC Conditions:
 - Column: 30 m x 0.25 mm ID, 0.25 μm film thickness capillary column (e.g., DB-5ms).
 - Injector Temperature: 250°C.
 - Oven Temperature Program: Initial temperature of 60°C, hold for 2 minutes, ramp to 280°C at 10°C/min, and hold for 5 minutes.
 - Carrier Gas: Helium at a constant flow rate.
- MS Conditions:
 - Ionization Mode: Electron Impact (EI) at 70 eV.
 - Scan Mode: Selected Ion Monitoring (SIM) for characteristic ions of **Deisopropylatrazine** (e.g., m/z 158, 173).

Analysis of Deisopropylatrazine in Soil by Shaking Extraction and High-Performance Liquid Chromatography (HPLC)

This protocol describes a method for extracting and quantifying DIA from soil matrices.

- 1. Sample Preparation and Extraction:
- Air-dry the soil sample and sieve it to remove large debris.
- Weigh 10 g of the soil sample into a centrifuge tube.



- Add 20 mL of an extraction solvent (e.g., acetonitrile/water, 80:20 v/v).
- Shake the mixture vigorously for 1 hour on a mechanical shaker.
- Centrifuge the sample at 4000 rpm for 15 minutes.
- Carefully collect the supernatant.
- Repeat the extraction process on the soil pellet with another 20 mL of the extraction solvent.
- Combine the supernatants and filter through a 0.45 μm syringe filter.
- 2. Sample Analysis by HPLC:
- Inject a 20 μL aliquot of the filtered extract into an HPLC system equipped with a UV or Diode Array Detector (DAD).
- HPLC Conditions:
 - Column: C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 μm).
 - Mobile Phase: Isocratic or gradient elution with a mixture of acetonitrile and water.
 - Flow Rate: 1.0 mL/min.
 - Detection Wavelength: 220 nm.
 - Column Temperature: 30°C.

Signaling Pathways

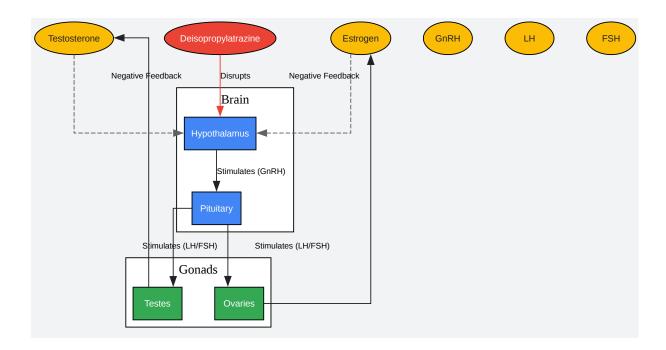
The toxicity of **Deisopropylatrazine**, like its parent compound atrazine, is believed to be mediated through the disruption of key biological signaling pathways.

Neuroendocrine Disruption Pathway

Atrazine and its metabolites are known endocrine-disrupting chemicals that can interfere with the hypothalamic-pituitary-gonadal (HPG) axis. This disruption can lead to reproductive and



developmental abnormalities. The pathway below illustrates the proposed mechanism of action.



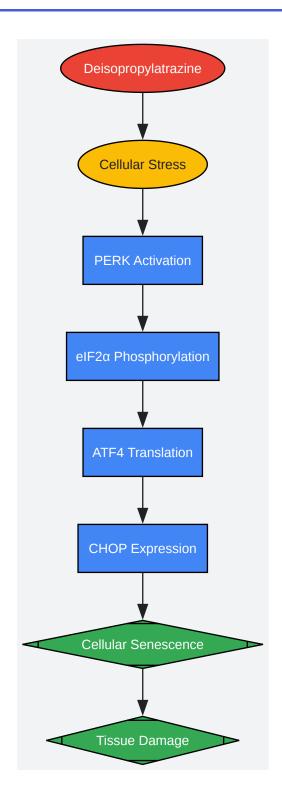
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Deisopropylatrazine's disruption of the HPG axis.

Integrated Stress Response (ISR) Pathway

Recent studies suggest that atrazine-induced neurotoxicity may be mediated through the activation of the Integrated Stress Response (ISR) pathway. This cellular signaling network is activated by various stressors and can lead to cell senescence and tissue damage.





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Activation of the ISR pathway by **Deisopropylatrazine**.

Conclusion



Deisopropylatrazine remains a significant environmental contaminant of concern due to its persistence, mobility, and potential for adverse health effects. This technical guide has provided a consolidated resource for researchers, scientists, and drug development professionals, summarizing the current knowledge on its historical context, analytical detection, quantitative occurrence, and toxicological mechanisms. Continued research into the specific signaling pathways and long-term health effects of **Deisopropylatrazine** is essential for developing effective risk assessment strategies and potential remediation technologies. The detailed experimental protocols provided herein offer a foundation for standardized and reproducible analysis, which is fundamental to advancing our understanding of this ubiquitous environmental metabolite.

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